tert-Butyl ((1S,2S)-2-((2,4-difluorobenzyl)oxy)cyclohexyl)carbamate
Description
This compound features a cyclohexyl backbone with tert-butyl carbamate and 2,4-difluorobenzyloxy substituents in the (1S,2S) stereochemical configuration. The fluorine atoms enhance metabolic stability and electronegativity, while the bulky tert-butyl group provides steric protection to the carbamate moiety . Such structural attributes make it valuable in medicinal chemistry for drug design, particularly as a protease inhibitor intermediate or fungicidal agent .
Properties
IUPAC Name |
tert-butyl N-[(1S,2S)-2-[(2,4-difluorophenyl)methoxy]cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F2NO3/c1-18(2,3)24-17(22)21-15-6-4-5-7-16(15)23-11-12-8-9-13(19)10-14(12)20/h8-10,15-16H,4-7,11H2,1-3H3,(H,21,22)/t15-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTIXLWYONJJAK-HOTGVXAUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1OCC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1OCC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1S,2S)-2-((2,4-difluorobenzyl)oxy)cyclohexyl)carbamate typically involves multiple steps:
Formation of the cyclohexyl intermediate: The cyclohexyl ring is synthesized through a series of reactions, often starting from commercially available cyclohexanone.
Introduction of the 2,4-difluorobenzyl group: This step involves the nucleophilic substitution of a suitable leaving group on the cyclohexyl ring with 2,4-difluorobenzyl chloride.
Attachment of the tert-butyl carbamate group: The final step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can target the carbonyl groups or the aromatic ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like sodium hydride or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products depend on the specific reactions and conditions but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, tert-butyl ((1S,2S)-2-((2,4-difluorobenzyl)oxy)cyclohexyl)carbamate is investigated for its potential as a therapeutic agent. Its structure suggests it may interact with biological targets relevant to various diseases.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that carbamate derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The difluorobenzyl moiety may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets .
Agrochemicals
The compound's structure also lends itself to applications in agrochemicals. The incorporation of fluorine atoms can enhance the stability and efficacy of herbicides and pesticides.
Case Study: Herbicide Development
A study demonstrated that derivatives of cyclohexylcarbamates possess herbicidal activity against a range of weed species. The introduction of the difluorobenzyl group may increase selectivity and reduce phytotoxicity to crops .
Materials Science
In materials science, this compound can be explored as a component in polymer synthesis or as an additive to enhance material properties.
Case Study: Polymer Additive
Research has shown that incorporating carbamate compounds into polymer matrices can improve mechanical strength and thermal stability. This application is particularly relevant for developing advanced materials used in packaging and construction .
Mechanism of Action
The mechanism of action of tert-Butyl ((1S,2S)-2-((2,4-difluorobenzyl)oxy)cyclohexyl)carbamate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, leading to a cascade of biochemical events. The molecular targets could include proteins involved in signal transduction or metabolic pathways.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Variation in Aromatic Substituents
tert-Butyl ((1R,2R)-2-((4-bromobenzyl)oxy)cyclohexyl)carbamate (CAS 1958100-53-2)
- Substituent : 4-bromobenzyloxy (vs. 2,4-difluorobenzyloxy).
- Impact : Bromine increases molecular weight (384.31 g/mol vs. target compound ~355 g/mol) and lipophilicity (logP ~3.2 vs. ~2.8 for fluorinated analog). The bulky bromine may reduce solubility but enhance halogen bonding in target interactions .
- Stereochemistry : (1R,2R) configuration likely alters spatial alignment with biological targets compared to (1S,2S) .
tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate (CAS 1286264-34-3) Substituent: 2-bromobenzylamino (vs. oxygen-linked substituent). Bromine’s electronic effects differ from fluorine, affecting binding kinetics .
Functional Group Variations
tert-Butyl [(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate (CAS 365998-36-3) Functional Groups: Dimethylcarbamoyl and amino groups replace the benzyloxy moiety. Impact: The carbamoyl group enhances polarity (TPSA ~85 Ų vs. ~60 Ų for the target), improving water solubility. The amino group facilitates salt formation (e.g., oxalate salt in ) for pharmaceutical formulations . Stereochemistry: (1R,2S,5S) configuration may limit compatibility with enzymes preferring (1S,2S) stereochemistry .
tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate (CAS 239074-29-4) Substituent: Hydroxymethyl (vs. benzyloxy). Impact: The hydroxymethyl group increases hydrophilicity (logS ~-2.1 vs. The trans-4 configuration positions the group equatorially, affecting conformational stability .
Stereochemical Variations
tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate (CAS 155975-19-2)
- Substituent : Hydroxyl group (vs. benzyloxy).
- Impact : Smaller hydroxyl group reduces steric hindrance, enabling tighter binding in some enzymatic pockets. However, the (1R,2R) configuration may render it inactive against targets requiring (1S,2S) alignment .
Physicochemical Properties Comparison
| Property | Target Compound | Bromobenzyloxy Analog | Amino-Carbamoyl Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | ~355 | 384.31 | 285.38 |
| logP | ~2.8 | ~3.2 | ~1.5 |
| TPSA (Ų) | ~60 | ~55 | ~85 |
| Solubility (mg/mL) | <0.1 (aqueous) | <0.05 (aqueous) | >1 (aqueous, as salt) |
Biological Activity
tert-Butyl ((1S,2S)-2-((2,4-difluorobenzyl)oxy)cyclohexyl)carbamate is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and potential applications in medicine and industry.
Chemical Structure and Properties
- IUPAC Name : tert-butyl N-[(1S,2S)-2-[(2,4-difluorophenyl)methoxy]cyclohexyl]carbamate
- Molecular Formula : C18H25F2NO3
- Molecular Weight : 345.39 g/mol
The compound features a tert-butyl group, a cyclohexyl ring, and a 2,4-difluorobenzyl ether linkage, which may influence its biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Cyclohexyl Intermediate : Starting from cyclohexanone.
- Nucleophilic Substitution : Introducing the 2,4-difluorobenzyl group via nucleophilic substitution with 2,4-difluorobenzyl chloride.
- Carbamate Formation : Reacting the intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.
The biological activity of this compound is hypothesized to stem from its interaction with various biological targets. It may influence enzyme activity or receptor binding due to the presence of the fluorinated benzene ring, which can enhance lipophilicity and alter electronic properties.
Potential Applications
- Medicinal Chemistry : The compound could serve as a prodrug or lead compound in drug development due to its unique structure.
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For instance, a related study indicated that benzyl derivatives showed significant inhibition of tumor growth in vivo .
- Neuropharmacological Effects : Research on similar compounds has shown potential anticonvulsant properties, indicating that this compound may also have neuroactive effects .
Table 1: Summary of Biological Activities
Q & A
Q. What methodologies are recommended for optimizing the synthesis of tert-butyl carbamate derivatives with stereochemical precision?
To achieve high stereochemical fidelity in synthesizing tert-butyl carbamates like the target compound, employ asymmetric catalysis or chiral auxiliary-based strategies . For example:
- Chiral HPLC analysis (e.g., using Chiralpak® columns) can monitor enantiomeric excess during synthesis .
- Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) improves diastereomeric purity for intermediates with defined stereocenters .
- Key steps like iodolactamization or stereoselective cyclization (adapted from related carbamate syntheses) ensure retention of the (1S,2S) configuration .
Q. How should researchers characterize the structural and chemical stability of this carbamate under varying experimental conditions?
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures under nitrogen/air atmospheres (e.g., stability up to 150°C observed in similar tert-butyl carbamates) .
- HPLC-MS : Monitor hydrolysis in acidic/basic conditions (e.g., pH 2–12) to identify degradation products .
- Solid-State NMR : Evaluate crystallinity and polymorphic transitions during storage .
Q. What analytical techniques are critical for confirming the molecular identity and purity of this compound?
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error) .
- 2D NMR (COSY, HSQC, HMBC) : Assign stereochemistry and verify substituent positions (e.g., distinguishing benzyloxy vs. cyclohexyl protons) .
- X-Ray Crystallography : Resolve absolute configuration for crystalline intermediates .
Advanced Research Questions
Q. How can enantioselective synthesis challenges be addressed for carbamates with multiple stereocenters?
- Chiral Ligand Screening : Test phosphine or bisoxazoline ligands in palladium-catalyzed coupling reactions to enhance enantiomeric excess (e.g., >95% ee achieved for related cyclohexyl carbamates) .
- Dynamic Kinetic Resolution (DKR) : Combine enzymatic catalysis (e.g., lipases) with metal catalysts to resolve racemic mixtures .
- DFT Calculations : Model transition states to predict stereochemical outcomes and optimize reaction pathways .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations or mass fragments)?
- Variable Temperature NMR : Identify conformational flexibility causing anomalous NOE signals .
- Isotopic Labeling : Trace fragmentation pathways in MS/MS to assign ambiguous peaks (e.g., tert-butyl vs. benzyloxy cleavages) .
- Cross-Validation with Synthetic Intermediates : Compare spectral data of intermediates to isolate discrepancies .
Q. How can computational modeling predict the compound’s reactivity in novel reactions?
- Molecular Dynamics (MD) Simulations : Simulate solvation effects on nucleophilic substitution at the carbamate group .
- Density Functional Theory (DFT) : Calculate activation energies for proposed mechanisms (e.g., SN2 vs. radical pathways) .
- Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) to guide functionalization .
Q. What methodologies assess the ecological impact of this carbamate in laboratory waste streams?
- Biodegradation Assays : Use OECD 301F tests to measure microbial degradation rates in aqueous systems .
- Toxicity Profiling : Conduct Daphnia magna or Aliivibrio fischeri assays for acute toxicity thresholds .
- Soil Mobility Studies : Analyze adsorption coefficients (Kd) to predict environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
